An In-Depth Technical Guide to 6-p-Tolylpiperidine-2-carboxylic Acid: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 6-p-Tolylpiperidine-2-carboxylic Acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-p-tolylpiperidine-2-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Drawing upon data from analogous structures and general synthetic methodologies for 6-arylpipecolic acids, this document outlines the compound's chemical structure, predicted physicochemical properties, a plausible synthetic pathway, and potential pharmacological relevance.
Chemical Structure and Identification
6-p-Tolylpiperidine-2-carboxylic acid belongs to the class of 6-substituted pipecolic acid derivatives. The core structure consists of a piperidine ring with a carboxylic acid group at the 2-position and a p-tolyl (4-methylphenyl) group at the 6-position. This substitution introduces a chiral center at both the 2- and 6-positions, leading to the possibility of multiple stereoisomers.
Key Structural Features:
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Piperidine Scaffold: A six-membered saturated heterocycle containing a nitrogen atom. The piperidine moiety is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties.[1][2]
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Pipecolic Acid Moiety: The carboxylic acid at the 2-position classifies it as a pipecolic acid derivative, an analog of the proteinogenic amino acid proline.[3]
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p-Tolyl Group: The 4-methylphenyl substituent at the 6-position significantly influences the molecule's lipophilicity and potential for aromatic interactions with biological targets.
Chemical Identifiers (Predicted):
| Identifier | Value |
| IUPAC Name | 6-(4-Methylphenyl)piperidine-2-carboxylic acid |
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol |
| SMILES | CC1=CC=C(C=C1)C2CCCC(N2)C(=O)O |
| InChI Key | (Predicted) |
Physicochemical Properties (Predicted)
| Property | Predicted Value | Notes |
| Physical State | Solid | Based on related piperidine carboxylic acids. |
| Melting Point | Not available | Likely a crystalline solid with a defined melting point. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | The carboxylic acid group imparts some water solubility, while the p-tolyl group increases lipophilicity. |
| pKa (acidic) | ~2-4 | Predicted for the carboxylic acid group. |
| pKa (basic) | ~10-11 | Predicted for the piperidine nitrogen. |
| LogP | ~2.5-3.5 | Estimated based on the contribution of the p-tolyl group. |
Synthesis of 6-p-Tolylpiperidine-2-carboxylic Acid
A plausible synthetic route for 6-p-tolylpiperidine-2-carboxylic acid can be adapted from established methods for the synthesis of 6-arylpipecolic acids.[3] A general and versatile approach involves a multi-step synthesis starting from a suitable chiral precursor, followed by the introduction of the aryl group via a cross-coupling reaction and subsequent cyclization.
A related compound, cis/trans-1-Ethyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid, has been synthesized, providing a basis for a potential synthetic pathway. The synthesis of the target molecule would likely involve a similar strategy, potentially omitting the oxidation at the 6-position or utilizing a subsequent reduction step.
Conceptual Synthetic Workflow:
A conceptual workflow for the synthesis of 6-p-tolylpiperidine-2-carboxylic acid.
Detailed Experimental Protocol (Hypothetical):
Step 1: Preparation of a Key Intermediate (e.g., a protected 6-halopiperidine-2-carboxylate)
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Protection and Esterification: Start with a suitable chiral precursor, such as D-2-aminoadipic acid.[3] Protect the amino group (e.g., with a Boc group) and esterify the carboxylic acid groups (e.g., methyl esters).
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Cyclization: Induce cyclization to form the piperidine ring.
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Introduction of a Leaving Group: Selectively introduce a leaving group, such as a bromide or triflate, at the 6-position.
Step 2: Suzuki Cross-Coupling Reaction
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Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the 6-halopiperidine intermediate in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
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Addition of Reagents: Add p-tolylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., Na₂CO₃, 2.0 equivalents).
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Reaction Conditions: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection and Hydrolysis
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Deprotection: Remove the protecting group from the piperidine nitrogen (e.g., using TFA for a Boc group).
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Hydrolysis: Hydrolyze the ester group to the carboxylic acid using a base (e.g., LiOH) followed by acidification.
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Purification: Purify the final product by recrystallization or column chromatography to obtain 6-p-tolylpiperidine-2-carboxylic acid.
Spectroscopic Characterization (Predicted)
The structure of 6-p-tolylpiperidine-2-carboxylic acid can be confirmed using various spectroscopic techniques. The expected spectral data are as follows:
¹H NMR Spectroscopy:
Based on the structure of cis-1-Ethyl-6-oxo-2-(p-tolyl)piperidine-3-carboxylic acid, the following proton signals can be anticipated:
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Aromatic Protons: Two doublets in the range of δ 7.0-7.3 ppm, corresponding to the four protons of the p-tolyl group.
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Piperidine Ring Protons: A series of multiplets in the range of δ 1.5-4.0 ppm. The protons at C2 and C6 would likely appear as distinct multiplets.
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Methyl Protons: A singlet around δ 2.3 ppm for the methyl group on the tolyl ring.
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Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.[4]
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NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
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Carbonyl Carbon: A signal in the range of δ 170-180 ppm.[4]
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Aromatic Carbons: Signals in the range of δ 125-140 ppm.
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Piperidine Carbons: Signals in the range of δ 20-60 ppm.
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Methyl Carbon: A signal around δ 21 ppm.
Mass Spectrometry:
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The mass spectrum should show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ at m/z 219 or 220, respectively. Fragmentation patterns would likely involve the loss of the carboxylic acid group.
Potential Pharmacological Applications and Structure-Activity Relationships
While specific pharmacological data for 6-p-tolylpiperidine-2-carboxylic acid is not available, the piperidine scaffold is a well-established pharmacophore with a wide range of biological activities.[1][2] Substituted piperidines have been investigated for their potential as:
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Analgesics: The piperidine ring is a core component of many opioid analgesics.[2]
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Antimicrobial Agents: Certain piperidine derivatives have shown antibacterial and antifungal properties.[5]
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CNS Agents: The ability of the piperidine ring to cross the blood-brain barrier makes it a valuable scaffold for drugs targeting the central nervous system.
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Enzyme Inhibitors: The rigid conformation of the piperidine ring can be exploited to design potent and selective enzyme inhibitors.
The introduction of the p-tolyl group at the 6-position is expected to enhance the lipophilicity of the molecule, which could improve its membrane permeability and oral bioavailability. The aromatic ring can also participate in π-π stacking or hydrophobic interactions within a receptor binding pocket, potentially influencing potency and selectivity. Further research is required to elucidate the specific biological activities of 6-p-tolylpiperidine-2-carboxylic acid and its various stereoisomers.
Safety and Handling
Specific toxicity data for 6-p-tolylpiperidine-2-carboxylic acid is not available. However, based on the general hazards of related chemical structures, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
6-p-Tolylpiperidine-2-carboxylic acid is a chiral, substituted piperidine derivative with potential applications in drug discovery. While direct experimental data is limited, this guide provides a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and potential areas of pharmacological interest based on the analysis of analogous compounds. The synthetic strategies outlined herein offer a foundation for the preparation of this and related 6-arylpipecolic acids, enabling further investigation into their biological activities and potential as therapeutic agents.
References
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Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- Allouchi, H., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 60(9), o1551-o1553.
- Wurm, C., et al. (2018). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 14, 1333-1339.
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PubChem. (n.d.). Piperidine-2-carboxylate. Retrieved from [Link]
- Barbier, P., et al. (2002). Synthesis and Pharmacological Evaluation of 6-Piperidino- and 6-Piperazinoalkyl-2(3H)-benzothiazolones as Mixed σ/5-HT1A Ligands. Il Farmaco, 57(5), 385-391.
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AA Blocks. (n.d.). 6-Methylpiperidine-2-carboxylic acid, min 95%, 250 mg. Retrieved from [Link]
- Khan, I., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Pain & Relief, 6(3), 1-9.
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PureSynth. (n.d.). 6-Methylpyridine-2-Carboxylic Acid 98.0%(HPLC). Retrieved from [Link]
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Oakwood Chemical. (n.d.). Piperidine-2-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
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LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8276-8287.
